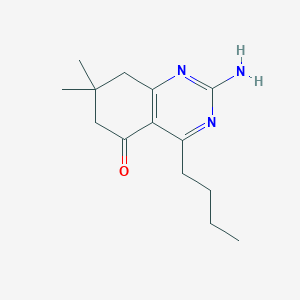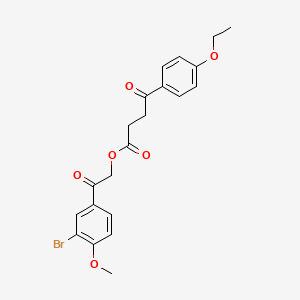
2-amino-4-butyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-butyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone, also known as BQ-123, is a peptide that has been extensively studied for its potential therapeutic applications. It was first discovered in the early 1990s and has since been the subject of numerous scientific studies. BQ-123 is a potent and selective antagonist of the endothelin-1 (ET-1) receptor, which is involved in the regulation of blood pressure, vascular tone, and inflammation.
Mecanismo De Acción
2-amino-4-butyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone acts as a selective antagonist of the ET-1 receptor, which is a G protein-coupled receptor that is widely expressed in various tissues, including the endothelium, smooth muscle, and myocardium. ET-1 is a potent vasoconstrictor and is involved in the regulation of blood pressure, vascular tone, and inflammation. By blocking the ET-1 receptor, 2-amino-4-butyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone can reduce vascular resistance, improve blood flow, and reduce inflammation.
Biochemical and Physiological Effects:
2-amino-4-butyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone has been shown to have several biochemical and physiological effects. It can reduce blood pressure, improve cardiac function, and increase blood flow to the kidneys. It can also reduce inflammation and inhibit the growth of tumors. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-amino-4-butyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is its high selectivity for the ET-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its low yield and high cost make it difficult to produce in large quantities, which can limit its use in some experiments. Additionally, its potent vasoconstrictor effects can make it difficult to administer at high doses without causing adverse effects.
Direcciones Futuras
There are several future directions for research on 2-amino-4-butyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone. One area of interest is its potential use in the treatment of cardiovascular diseases, particularly hypertension and heart failure. Another area of interest is its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanisms underlying its effects and to develop more efficient methods for its synthesis.
Métodos De Síntesis
The synthesis of 2-amino-4-butyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone involves several steps, including the protection of the amino and carboxylic acid groups, coupling of the protected amino acid derivatives, and deprotection of the resulting peptide. The final product is obtained through purification by high-performance liquid chromatography (HPLC). The overall yield of the synthesis is typically low, which makes 2-amino-4-butyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone an expensive compound to produce.
Aplicaciones Científicas De Investigación
2-amino-4-butyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone has been studied extensively for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases such as hypertension, heart failure, and atherosclerosis. It has also been investigated for its anti-inflammatory properties and its ability to inhibit tumor growth.
Propiedades
IUPAC Name |
2-amino-4-butyl-7,7-dimethyl-6,8-dihydroquinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-4-5-6-9-12-10(17-13(15)16-9)7-14(2,3)8-11(12)18/h4-8H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGWNXVJTNMJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NC2=C1C(=O)CC(C2)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-butyl-7,7-dimethyl-6,8-dihydroquinazolin-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chlorobenzyl)oxy]-1-naphthonitrile](/img/structure/B4922817.png)

![ethyl (5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4922826.png)
![methyl 3-{[(4-sec-butylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4922832.png)
![4-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4922841.png)
![N-(1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B4922857.png)
![methyl 5-{[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-5-oxopentanoate](/img/structure/B4922860.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B4922879.png)
![isopropyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4922881.png)
![N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine](/img/structure/B4922888.png)

![4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B4922902.png)
![N-[(3,5-dioxo-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B4922909.png)
![2-[4-oxo-4-(1-piperidinyl)butyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4922911.png)